molecular formula C20H28N2O5 B5561091 {4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol

{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5561091
M. Wt: 376.4 g/mol
InChI Key: SLFUHKIOJMVDIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" often involves multi-step reactions, starting from simpler organic compounds. A general approach to synthesizing related bicyclic aryl piperidine and homopiperidine derivatives involves converting indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis followed by lactamization and reduction (O’Donnell et al., 2004). This method could potentially be adapted for the synthesis of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" by incorporating specific substituents at appropriate steps.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and reactivity. X-ray crystallography is often used to elucidate the structure of such molecules. For example, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined, showing that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron (Benakaprasad et al., 2007). Such studies are essential for understanding the three-dimensional arrangement of atoms in "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" and predicting its reactivity.

Chemical Reactions and Properties

The chemical reactivity of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" can be inferred from studies on similar compounds. For instance, reactions involving cyclic secondary amines with 2-methoxy-3-nitrothiophen have been studied, revealing the influence of nucleophiles and catalysis on substitution reactions (Consiglio et al., 1982). These insights can help predict how "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" might behave under different chemical conditions.

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are critical for their practical application. For instance, the thermal, optical, etching, and structural studies along with theoretical calculations of a similar compound provide valuable information on its stability and reactivity under various conditions (Karthik et al., 2021). Such analyses are essential for the application of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" in specific environments.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards acids, bases, oxidizing agents, and reducing agents, is crucial for the safe handling and application of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol". Studies on similar compounds can provide insights into these properties. For instance, the catalysis in aromatic nucleophilic substitution reactions of related compounds can shed light on the potential reactivity of "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" under various chemical conditions (Consiglio et al., 1982).

Scientific Research Applications

Novel Synthetic Approaches

Research indicates the development of new classes of cyclic compounds and their derivatives through innovative synthetic routes. For example, the study by Sañudo et al. (2006) demonstrates the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions, highlighting a method that could potentially be applied to synthesize structurally related compounds to "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Catalytic and Electrooxidative Methods

Other research explores the use of catalytic and electrooxidative methods to create complex structures, potentially relevant for synthesizing or modifying the compound of interest. For instance, Okimoto et al. (2012) discuss the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols using electrooxidative methods, which might offer insights into new synthetic pathways for related compounds (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).

Advanced Oxidation Processes

The work by Badalyan and Stahl (2016) on cooperative electrocatalytic alcohol oxidation using electron-proton-transfer mediators presents an innovative approach that could be adapted for the oxidation processes of complex molecules, including those similar to "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Badalyan & Stahl, 2016).

Structural and Solution Chemistry

Research into the structural and solution chemistry of complexes, as explored by Mondal, Drew, and Ghosh (2009), provides valuable information on the interaction and stability of complex molecules in various solvents. Such insights can inform the handling and modification of structurally complex compounds like "{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Mondal, Drew, & Ghosh, 2009).

Future Directions

Piperidine derivatives have been the focus of numerous studies due to their wide range of biological activities . Future research could focus on the synthesis and characterization of “{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol” and related compounds, as well as exploration of their potential biological activities .

properties

IUPAC Name

2-[3-[6-(hydroxymethyl)-1,4-oxazepane-4-carbonyl]phenoxy]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c23-13-16-12-22(9-10-26-14-16)20(25)17-5-4-6-18(11-17)27-15-19(24)21-7-2-1-3-8-21/h4-6,11,16,23H,1-3,7-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFUHKIOJMVDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)N3CCOCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(2-Oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol

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